N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide
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Description
“N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C23H25N5O2S and a molecular weight of 435.54 . It is also known by other synonyms such as “N-[1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzene-1-sulfonamide” and "Benzenesulfonamide, N-[1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methyl-" .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing two nitrogen atoms. This core is substituted at the 1-position with a tert-butyl group and at the 3-position with a 4-methylphenyl group. The 4-position of the pyrimidine ring is further substituted with a sulfonamide group, which is in turn substituted with a 4-nitrobenzene .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 435.54 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Anticancer and Radiosensitizing Evaluation
A study explored the synthesis of novel sulfonamide derivatives, including structures related to N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide, for their in-vitro anticancer activity. These derivatives exhibited significant anticancer properties against human tumor liver cell lines (HEPG-2), with some compounds showing higher activity than doxorubicin, a commonly used chemotherapy drug. Additionally, certain compounds demonstrated the ability to enhance the cell-killing effect of γ-radiation, highlighting their potential as radiosensitizers (Ghorab et al., 2015).
Adenosine Deaminase Inhibition
Another research application of related pyrazolo[3,4-d]pyrimidin-4-ones is their use as potent inhibitors of adenosine deaminase (ADA), which is an enzyme involved in purine metabolism. Derivatives of this compound class were synthesized and tested, showing excellent inhibitory activity with Ki values in the nanomolar/subnanomolar range. This suggests their potential therapeutic use in conditions where ADA activity is implicated, such as certain immunodeficiencies and cancers (La Motta et al., 2009).
Anti-HIV Activity
Compounds structurally similar to this compound have also been investigated for their potential anti-HIV-1 activity. Certain derivatives demonstrated promising in vitro efficacy against HIV-1 with relatively low cytotoxic effects, suggesting a potential avenue for the development of new antiretroviral drugs (Brzozowski & Sa̧czewski, 2007).
PI3Kδ Inhibition
Research into the development of selective PI3Kδ inhibitors, which are significant in the treatment of various cancers and immune disorders, has utilized the pyrazolo[3,4-d]pyrimidin-4-amine scaffold. Novel derivatives were synthesized, some of which showed potent and selective inhibitory activity against PI3Kδ, underscoring the versatility of this chemical structure in designing targeted therapies (Gong et al., 2019).
Properties
IUPAC Name |
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-14-5-7-15(8-6-14)19-18-20(23-13-24-21(18)27(25-19)22(2,3)4)26-33(31,32)17-11-9-16(10-12-17)28(29)30/h5-13H,1-4H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEPYMRAOUQKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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